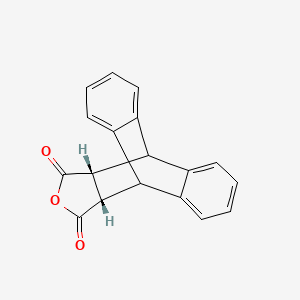

Dibenzobarallene

Beschreibung

Dibenzobarallene is a polycyclic aromatic compound characterized by a unique bridged structure incorporating two benzene rings fused with a barallene moiety.

Eigenschaften

IUPAC Name |

(15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKVQQJLLWSBFV-STONLHKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibenzobarallene is primarily synthesized through the Diels-Alder reaction, which involves the cycloaddition of anthracene and maleic anhydride . This reaction can be carried out under various conditions, including:

Fusion Method: Anthracene and maleic anhydride are ground together and fused for 15 minutes.

Refluxing in Solvents: The reaction can be performed in solvents such as xylene, toluene, benzene, dioxane, or acetic acid.

Microwave Irradiation: This method involves the microwave irradiation of anthracene and maleic anhydride in xylene.

Photolysis: The photolysis of 9,10-dihydro[1’,2’]cyclobutanoanthracene-13,14-dione also yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzobarallene undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Starting Material for Heterocyclic Compounds

Dibenzobarallene serves as a crucial intermediate in the synthesis of numerous bioactive heterocycles. Its reactivity allows for the formation of diverse chemical structures through various synthetic routes, including Diels-Alder reactions. For instance, it can be utilized to create phthalazine derivatives, which have shown promising biological activities .

Synthetic Methods

- Diels-Alder Reaction : The primary method for synthesizing this compound involves the cycloaddition of anthracene and maleic anhydride. This reaction can be performed under different conditions:

- Fusion Method : Grinding anthracene and maleic anhydride followed by heating.

- Refluxing in Solvents : Using solvents like xylene or toluene to facilitate the reaction.

- Microwave Irradiation : Enhancing reaction efficiency through microwave energy.

- Photolysis : Utilizing light to induce chemical reactions leading to this compound .

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. For example, compounds synthesized from this compound have been evaluated against various bacterial strains, showing enhanced activity compared to standard antibiotics .

Anticancer Properties

this compound derivatives have been investigated for their antiproliferative effects against cancer cell lines, including Burkitt's lymphoma. Studies indicate that certain derivatives possess IC50 values in the low micromolar range, suggesting potential as anticancer agents . The mechanism often involves inducing apoptosis in malignant cells, making these compounds candidates for further therapeutic development.

Pharmaceutical Development

This compound is being explored in the pharmaceutical industry for its potential in developing new drugs with various therapeutic properties. Its derivatives have shown promise in treating conditions such as:

- Cancer : Targeting specific cancer cell lines with minimal cytotoxicity to normal cells.

- Infectious Diseases : Developing new antibiotics that could combat resistant bacterial strains .

Industrial Applications

Molecular Tweezers and Recognition Systems

In industrial applications, this compound is used to synthesize molecular tweezers—molecules designed for selective molecular recognition. These tweezers have applications in biosensing and drug delivery systems, particularly in inhibiting amyloid-beta assembly associated with Alzheimer's disease .

Case Studies

Wirkmechanismus

The mechanism of action of dibenzobarallene and its derivatives involves interaction with molecular targets and pathways in biological systems. For example, molecular tweezers derived from this compound can inhibit the assembly of amyloid-beta, which is associated with amyloid-related diseases such as Alzheimer’s disease . The exact molecular targets and pathways depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional similarities to inferred features of Dibenzobarallene. Below is a detailed analysis:

2.1. Aromatic Heterocycles (e.g., Quinazolin and Thiazolidin Derivatives)

Compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) (from ) share aromatic and heterocyclic features with this compound. Key differences include:

- Functional Groups : Thioxothiazolidin and quinazolin moieties in compound 6m introduce sulfur and nitrogen atoms, enhancing reactivity in cross-coupling reactions compared to this compound’s purely hydrocarbon framework.

- Applications : These heterocycles are often used in pharmaceuticals (e.g., antimicrobial agents), whereas this compound’s applications remain speculative without direct data .

2.2. Halogenated Aromatics (e.g., Dichlorobenzene, Dibromomethane)

Halogenated compounds like o-Dichlorobenzene and Dibromomethane () differ significantly:

- Reactivity : Halogen substituents in these compounds increase electrophilicity, making them prone to nucleophilic substitution. This compound, lacking halogens, likely exhibits stability akin to polyaromatic hydrocarbons (PAHs).

- Hazard Profile: Halogenated compounds are often toxic or carcinogenic (e.g., Dichloroacetic acid), while this compound’s safety data are unconfirmed .

2.3. Boron-Containing Compounds (e.g., Diborane)

Diborane (), a volatile boron hydride, contrasts with this compound:

- Structure : Diborane’s electron-deficient boron centers enable unique coordination chemistry, unlike this compound’s aromatic π-system.

- Uses : Diborane is employed in semiconductor doping, whereas this compound’s applications might align with organic electronics or catalysis .

Data Table: Comparative Properties

Research Findings and Limitations

- Synthesis Challenges: While details multi-step syntheses for complex heterocycles, this compound’s preparation would require novel methodologies due to its unique bridged structure.

- Safety Considerations : emphasizes hazards (e.g., toxicity of dichloro compounds), suggesting this compound’s handling protocols need empirical validation.

- Knowledge Gaps: The absence of direct data on this compound in the provided evidence limits authoritative conclusions. Further studies are required to explore its electronic properties and stability.

Q & A

Q. What are the established synthetic routes for Dibenzobarallene, and what methodological considerations are critical for optimizing yield and purity?

this compound is typically synthesized via cyclization reactions of polyaromatic precursors or through transition-metal-catalyzed coupling. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control .

- Temperature gradients : Stepwise heating (80–120°C) minimizes side-product formation in cyclization steps .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

- NMR : <sup>1</sup>H NMR shows distinct aromatic proton splitting (δ 7.2–8.1 ppm), while <sup>13</sup>C NMR confirms sp<sup>2</sup>-hybridized carbons (δ 120–140 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (m/z 302.36 for C24H14) .

- X-ray crystallography : Resolves planar geometry and bond-length alternations critical for reactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity patterns of this compound across different solvent systems?

Discrepancies in solvent-dependent reactivity (e.g., nucleophilic vs. electrophilic behavior) require:

- Controlled comparative studies : Parallel experiments in polar (acetonitrile) and nonpolar (toluene) solvents under inert conditions .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects on frontier molecular orbitals .

- Data triangulation : Cross-referencing kinetic data with spectroscopic intermediates to identify mechanistic outliers .

Q. What computational chemistry approaches are suitable for modeling this compound’s electronic structure, and how do they complement experimental findings?

- DFT/Molecular Orbital Analysis : Predicts HOMO-LUMO gaps (critical for photochemical applications) and electron-density maps for reactive sites .

- MD Simulations : Assesses thermal stability in solvated systems, aligning with experimental thermogravimetric data .

- Synergy : Computational results guide targeted experimental modifications (e.g., substituent effects on conjugation) .

Q. How should researchers design kinetic studies to investigate this compound’s reaction mechanisms with nitrogen nucleophiles?

- Stopped-flow techniques : Monitor fast reactions (e.g., with hydrazides) in real-time to capture transient intermediates .

- Variable-temperature NMR : Quantifies activation parameters (ΔH‡, ΔS‡) for stepwise vs. concerted pathways .

- Isotopic labeling : Use deuterated analogs (e.g., this compound-d14) to trace proton-transfer steps .

Data Analysis and Contradiction Management

Q. What strategies address discrepant results in this compound’s catalytic activity between batch and flow reactor systems?

- Systematic parameter isolation : Test variables individually (pressure, residence time) to identify confounding factors .

- Reproducibility checks : Replicate studies using standardized reagents (e.g., ACS-grade solvents) to rule out batch-specific impurities .

- Meta-analysis : Compare datasets across publications to distinguish outliers from systemic trends .

Methodological Frameworks

Q. How can researchers ensure rigor when formulating hypotheses about this compound’s applications in heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.